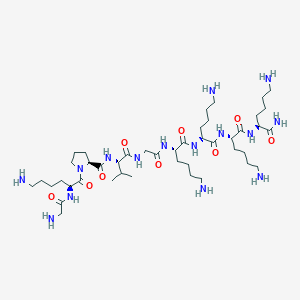
(2H-1,3-Benzoxathiol-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2H-1,3-Benzoxathiol-2-yl)acetic acid is a heterocyclic compound that features a benzoxathiol ring fused with an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2H-1,3-Benzoxathiol-2-yl)acetic acid typically involves the cyclization of 2-aminobenzenethiol with acetic acid derivatives under controlled conditions. One common method includes the use of phosphorus pentoxide as a dehydrating agent in dichloromethane, followed by purification through silica gel column chromatography using a solvent system like n-hexane and ethyl acetate .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated purification systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: (2H-1,3-Benzoxathiol-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the acetic acid moiety can be modified using different nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products: The major products formed from these reactions include various substituted benzoxathiol derivatives, which can exhibit different biological and chemical properties .
Aplicaciones Científicas De Investigación
(2H-1,3-Benzoxathiol-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2H-1,3-Benzoxathiol-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Benzothiazole: Shares a similar heterocyclic structure but with a nitrogen atom instead of oxygen.
Benzoxazole: Similar structure with an oxygen atom in place of sulfur.
Benzodioxole: Contains a dioxole ring fused with a benzene ring.
Uniqueness: (2H-1,3-Benzoxathiol-2-yl)acetic acid is unique due to the presence of both sulfur and oxygen in its heterocyclic ring, which imparts distinct chemical and biological properties compared to its analogs .
Propiedades
Número CAS |
62675-11-0 |
|---|---|
Fórmula molecular |
C9H8O3S |
Peso molecular |
196.22 g/mol |
Nombre IUPAC |
2-(1,3-benzoxathiol-2-yl)acetic acid |
InChI |
InChI=1S/C9H8O3S/c10-8(11)5-9-12-6-3-1-2-4-7(6)13-9/h1-4,9H,5H2,(H,10,11) |
Clave InChI |
MNIUVXNJSQIWSP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)OC(S2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,11-Dimethyl-3,6,10,12,13-pentathiadispiro[4.1.47.25]tridecane](/img/structure/B14510005.png)
![3,6-Bis[5-chloro-1-(trifluoromethyl)piperidin-2-yl]piperazine-2,5-dione](/img/structure/B14510011.png)


![1-Methyl-4-oxo-1,4-dihydropyrido[3,2-a]indolizine-3-carboxylic acid](/img/structure/B14510031.png)
![7-[2-Methyl-5-(3-oxooct-1-en-1-yl)-1,3-thiazol-4-yl]heptanoic acid](/img/structure/B14510050.png)
![1-Bromo-3-[(prop-2-yn-1-yl)oxy]prop-1-yne](/img/structure/B14510057.png)







